molecular formula C6H5NO5S B604734 Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate CAS No. 89380-76-7

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Cat. No. B604734
CAS RN: 89380-76-7
M. Wt: 203.17g/mol
InChI Key: SWWYFSVAMWJJTO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5NO5S . It has a molecular weight of 203.18g/mol . The IUPAC name for this compound is methyl 3-hydroxy-4-nitro-2-thiophenecarboxylate .


Synthesis Analysis

The synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate involves the nitration of methyl-3-hydroxythiophene-2-carboxylate . This process yields two products, the lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .


Molecular Structure Analysis

The InChI code for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is 1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model.


Chemical Reactions Analysis

The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The revised structures have been confirmed both by O to N acyl migrations and by the preparation of the first examples (20) and (23) of the thieno[3,4-b][1,4]oxazine ring system from derivatives of the 4-nitro isomer .


Physical And Chemical Properties Analysis

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Industrial Chemistry

“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” and its derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals and alloys from corrosion, which is crucial in industries such as oil and gas, water treatment, and manufacturing.

Material Science

In the field of material science, thiophene-mediated molecules, including “Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate”, have a prominent role in the advancement of organic semiconductors . These organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Medicinal Chemistry

Thiophene-based analogs, including “Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate”, are of great interest to medicinal chemists due to their wide range of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Drug Development

“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” can be used in the development of new drugs. For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Another example is articaine, a dental anesthetic used in Europe, which is a 2,3,4-trisubstituent thiophene .

Chemical Synthesis

“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” can be used in chemical synthesis. The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . These products have been confirmed by O to N acyl migrations and by the preparation of the first examples of the thieno[3,4-b][1,4]oxazine ring system from derivatives of the 4-nitro isomer .

Research and Development

“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” is used in research and development. Scientists with experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others use this compound .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWYFSVAMWJJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

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